Methyl bromo(4-fluorophenyl)acetate
Overview
Description
“Methyl bromo(4-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.061. It is also known by its IUPAC name, methyl 2-bromo-2-(4-fluorophenyl)acetate1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl bromo(4-fluorophenyl)acetate”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of a bromo and fluoro substituted benzene with an acetic acid derivative2.Molecular Structure Analysis
The molecular structure of “Methyl bromo(4-fluorophenyl)acetate” consists of a bromine atom and a fluorine atom attached to a phenyl group, which is further connected to an acetate group1. The InChI code for this compound is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H31.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl bromo(4-fluorophenyl)acetate” are not available in the sources I found. However, given its structure, it might undergo reactions typical for esters and halogenated aromatic compounds.Physical And Chemical Properties Analysis
“Methyl bromo(4-fluorophenyl)acetate” is a liquid at room temperature1. The predicted melting point is 41.18°C, and the predicted boiling point is approximately 252.8°C at 760 mmHg3. The density is predicted to be around 1.5 g/mL3.Scientific Research Applications
Synthesis and Radiochemistry Applications
Methyl bromo(4-fluorophenyl)acetate is used in the synthesis of radiochemically labeled compounds, such as fluorine-18 labelled synthons, which are crucial for positron emission tomography (PET) imaging studies. The synthesis involves nucleophilic exchange on corresponding phenyl-trimethylammonium salts, highlighting its role in creating organometallic nucleophilic reagents for imaging and diagnostic purposes (R. Gail & H. Coenen, 1994).
Analytical Chemistry
In analytical chemistry, derivatives of Methyl bromo(4-fluorophenyl)acetate are employed as fluorogenic reagents for the high-performance liquid chromatography (HPLC) of carboxylic acids. This application is particularly useful for the detection of low femtomole levels of carboxylic acids, showcasing the compound's importance in sensitive and specific analytical methodologies (H. Tsuchiya et al., 1982).
Materials Science
Methyl bromo(4-fluorophenyl)acetate is utilized in materials science for the preparation of polymers and nanoparticles. These materials have applications in fluorescence, where heterodifunctional polyfluorenes derived from bromo and fluoro derivatives demonstrate enhanced brightness and fluorescence efficiency. Such advancements are crucial for developing new materials with potential applications in optoelectronics and bioimaging (Christoph S. Fischer et al., 2013).
Organic Synthesis
The compound serves as a key intermediate in organic synthesis, facilitating the creation of various biologically active molecules. For instance, it plays a critical role in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This demonstrates its significance in pharmaceutical synthesis and the development of therapeutic agents (Yanan Qiu et al., 2009).
Environmental Chemistry
Research on alternatives to methyl bromide for pest control highlights the environmental impact and regulatory challenges associated with brominated compounds. Studies focus on finding replacements that are less harmful to the ozone layer, underscoring the importance of understanding and managing the environmental implications of chemical use (P. Fields & N. White, 2002).
Safety And Hazards
“Methyl bromo(4-fluorophenyl)acetate” is classified as harmful by inhalation, in contact with skin, and if swallowed14. Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment4.
Future Directions
The future directions for “Methyl bromo(4-fluorophenyl)acetate” are not specified in the sources I found. However, given its structure, it could potentially be used in the synthesis of other organic compounds or in pharmaceutical research.
Please note that this information is based on the available sources and there might be more recent studies or data related to “Methyl bromo(4-fluorophenyl)acetate”.
properties
IUPAC Name |
methyl 2-bromo-2-(4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQQNZRQRARBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507900 | |
Record name | Methyl bromo(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bromo(4-fluorophenyl)acetate | |
CAS RN |
71783-54-5 | |
Record name | Methyl bromo(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-2-(4-fluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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